p-Terphenyl-4,4''-dithiol

Catalog No.
S1541031
CAS No.
174706-21-9
M.F
C18H14S2
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Terphenyl-4,4''-dithiol

CAS Number

174706-21-9

Product Name

p-Terphenyl-4,4''-dithiol

IUPAC Name

4-[4-(4-sulfanylphenyl)phenyl]benzenethiol

Molecular Formula

C18H14S2

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H

InChI Key

HSAKNFPXLQYFIJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)C3=CC=C(C=C3)S

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)C3=CC=C(C=C3)S

The exact mass of the compound p-Terphenyl-4,4''-dithiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Terphenyl-4,4''-dithiol (TPDT, CAS 174706-21-9) is a rigid-rod, fully conjugated aromatic dithiol widely procured as a molecular spacer, self-assembled monolayer (SAM) precursor, and conductive bridge in molecular electronics. Featuring a three-phenyl-ring core terminated by thiol groups at the para positions, TPDT provides a precise, predictable molecular length (~1.4 nm) that is critical for defining nanogaps in plasmonic devices and single-molecule junctions. Unlike flexible aliphatic dithiols, its highly conjugated π-system facilitates coherent electron transport, making it a benchmark material for studying inelastic electron tunneling, surface-enhanced Raman spectroscopy (SERS) gap engineering, and fabricating functional nanoscale optoelectronic components [1].

Substituting TPDT with shorter conjugated analogs like biphenyl-4,4'-dithiol (BPDT) or benzene-1,4-dithiol (BDT) fundamentally alters junction gap sizes and tunneling characteristics. BDT, being extremely short, often leads to direct electrode-electrode tunneling interference or unwanted dimer formation in solution, which obscures single-molecule conductance data[1]. Conversely, replacing TPDT with non-conjugated alkanedithiols of similar length drastically increases the tunneling decay constant, heavily suppressing electron transport and rendering the junction unsuitable for high-conductance optoelectronic applications. Furthermore, the rigid terphenyl backbone of TPDT ensures a highly ordered, upright SAM architecture that prevents the conformational folding commonly observed in flexible aliphatic chains, ensuring reproducible gap distances in nanoparticle-on-mirror constructs [2].

Superior Electron Transport via Conjugated Backbone

In single-molecule break junction measurements, rigid conjugated oligophenylenes like TPDT exhibit significantly higher conductance at equivalent lengths compared to saturated alkanedithiols. While alkanedithiols display a steep tunneling decay constant (β ≈ 1.0 per carbon atom), the fully conjugated π-system of TPDT provides a much shallower decay penalty, allowing measurable and stable coherent electron transport over its extended length. This makes TPDT a necessary procurement choice when both physical spacing (>1 nm) and high electronic coupling are required simultaneously [1].

Evidence DimensionTunneling decay and conductance efficiency
Target Compound DataShallow tunneling decay (high conductance at ~1.4 nm length)
Comparator Or BaselineAlkanedithiols (e.g., octanedithiol) (β ≈ 1.0 per carbon atom, low conductance)
Quantified DifferenceOrders of magnitude higher conductance for TPDT at comparable junction gaps.
ConditionsSTM break junction (STM-BJ) measurements at room temperature.

Buyers engineering conductive nanogaps must select TPDT over aliphatic dithiols to maintain measurable current across >1 nm distances.

Precise Nanogap Engineering in Plasmonic Architectures

For surface-enhanced Raman spectroscopy (SERS) and plasmonic nanoparticle-on-mirror (NPoM) devices, the molecular spacer dictates the hot-spot volume and resonance frequency. TPDT establishes a highly reproducible physical gap corresponding to its three-ring length, whereas biphenyl-4,4'-dithiol (BPDT) and benzene-1,4-dithiol (BDT) yield progressively smaller gaps. The extended length of TPDT prevents the severe quantum tunneling quenching of plasmons that can occur at sub-nanometer gaps (often seen with BDT), while still providing sufficient molecular conductance to allow charge transfer [1].

Evidence DimensionPlasmonic gap size / spacer length
Target Compound DataTPDT (~1.4 nm gap)
Comparator Or BaselineBPDT (~1.0 nm) and BDT (~0.6 nm)
Quantified DifferenceTPDT provides a ~40% larger gap than BPDT, optimizing the balance between field enhancement and tunneling quenching.
ConditionsSelf-assembled monolayers in Au nanoparticle-on-mirror constructs.

Procurement of TPDT is essential for fabricating stable plasmonic cavities that require >1 nm spacing to prevent quantum quenching while maintaining conductivity.

Suppression of Solution-Phase Dimerization in Junction Formation

When forming molecular junctions from solution, short dithiols like BDT frequently exhibit a secondary, low-conductance peak in STM-BJ histograms due to the formation of intermolecular dimers (e.g., via disulfide bridges or π-π stacking). TPDT, owing to its extended rigid structure and steric profile, demonstrates a much cleaner primary conductance signature with significantly reduced interference from low-conductance dimer states, especially in halogenated solvents like 1-chloronaphthalene [1].

Evidence DimensionConductance histogram signal purity (monomer vs dimer peaks)
Target Compound DataTPDT (Dominant single-molecule high-conductance peak)
Comparator Or BaselineBDT (Prominent low-conductance dimer/aggregate peak)
Quantified DifferenceTPDT yields higher fidelity single-molecule junction data with fewer artifactual low-conductance states.
ConditionsSTM-BJ measurements in 1-chloronaphthalene or 1-bromonaphthalene at 100 μM concentration.

Researchers requiring high-yield, reproducible single-molecule device fabrication should procure TPDT to minimize data artifacts caused by molecular aggregation.

Solvent-Mediated Binding Control for Tunable Junctions

TPDT exhibits highly sensitive, solvent-mediated modulation of its gold-thiolate binding geometry. In 1-bromonaphthalene, the binding is restricted to specific Au sites (e.g., bridge configurations), which narrows the conductance distribution compared to 1-chloronaphthalene. This chemical modulation of the Au-S bond allows researchers to actively tune the junction's electronic properties simply by changing the solvent environment, a level of control that is highly valuable for standardizing molecular electronic components [1].

Evidence DimensionConductance peak definition and binding geometry distribution
Target Compound DataTPDT in 1-bromonaphthalene (sharper, better-defined 1 G0 peak, restricted binding)
Comparator Or BaselineTPDT in 1-chloronaphthalene (broader conductance distribution)
Quantified DifferenceBrominated solvents restrict TPDT to lower-transmission bridge geometries, reducing the conductance spread.
Conditions100 μM TPDT solutions in halogenated solvents during STM-BJ.

Buyers developing solvent-gated or environmentally responsive molecular sensors can leverage TPDT's distinct solvent-dependent binding behaviors.

Nanoparticle-on-Mirror (NPoM) Plasmonic Cavities

TPDT is the optimal choice for defining the spacer layer in NPoM architectures. Its rigid length prevents quantum tunneling quenching of plasmons while providing a conductive bridge for charge transfer, making it superior to flexible alkanedithiols or ultra-short BDT[1].

Single-Molecule Optoelectronic Junctions

Due to its extended conjugated π-system and stable Au-S anchoring, TPDT is highly suited for fabricating single-molecule junctions used in inelastic electron tunneling (IET) and electrically driven light emission studies, where stable, reproducible conductance is paramount [2].

Solvent-Gated Molecular Electronics

Because TPDT's binding geometry and resulting conductance can be tightly controlled by the choice of halogenated solvent (e.g., 1-bromonaphthalene), it is an excellent precursor for developing environment-responsive molecular switches and sensors [2].

XLogP3

5.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

[1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol

Dates

Last modified: 08-15-2023

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